molecular formula C15H15NO2 B291737 2-(4-methoxyphenyl)-N-phenylacetamide

2-(4-methoxyphenyl)-N-phenylacetamide

Cat. No. B291737
M. Wt: 241.28 g/mol
InChI Key: AGDUICNLSDZXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-phenylacetamide, also known as methoxyphenylacetamide (MPA), is a chemical compound that has gained significant attention in the field of scientific research. MPA is a member of the phenylacetamide family and is used in the synthesis of various pharmaceuticals, including analgesics and anticonvulsants.

Mechanism of Action

MPA acts as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the metabolism of endocannabinoids. By inhibiting FAAH, MPA increases the levels of endocannabinoids in the body, leading to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
MPA has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have anticonvulsant effects in animal models of epilepsy. MPA has been found to increase the levels of endocannabinoids in the body, leading to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using MPA in lab experiments is its selectivity for FAAH, which allows for the specific targeting of endocannabinoid metabolism. However, MPA has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, MPA has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on MPA. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of MPA. Another area of interest is the investigation of MPA's effects on other physiological systems beyond the endocannabinoid system. Additionally, MPA may have potential applications in the treatment of other conditions, such as anxiety and depression.

Synthesis Methods

MPA can be synthesized through the reaction of aniline and p-anisoyl chloride in the presence of a base. The reaction produces MPA and hydrochloric acid as a byproduct. The resulting MPA can be purified through recrystallization or chromatography.

Scientific Research Applications

MPA has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. MPA has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.

properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-phenylacetamide

InChI

InChI=1S/C15H15NO2/c1-18-14-9-7-12(8-10-14)11-15(17)16-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

AGDUICNLSDZXNC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.